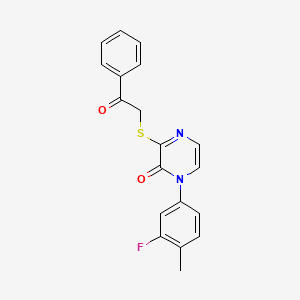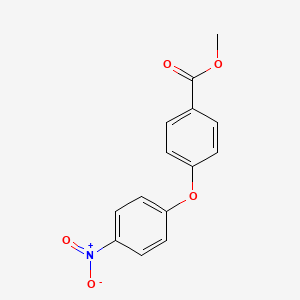![molecular formula C11H10ClFO5S2 B2560448 5-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]-2-fluorobenzoyl chloride CAS No. 1797982-95-6](/img/structure/B2560448.png)
5-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]-2-fluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]-2-fluorobenzoyl chloride is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and is relatively stable at room temperature. It is a synthetic compound that has been used in a number of biochemical and physiological research experiments.
Scientific Research Applications
Polymer Synthesis and Characterization
A study by Weisse, Keul, and Höcker (2001) discussed the synthesis and characterization of carboxylated poly(ether sulfone)s through the copolymerization of related sulfonyl-fluorinated benzoic acids with bis(4-hydroxyphenyl)sulfone, highlighting the utility of such compounds in creating advanced polymer materials with specific properties like improved solubility and thermal stability. This process, however, noted challenges such as partial decarboxylation during polycondensation polymerization (Weisse, Keul, & Höcker, 2001).
Fluorosulfonylation and Regioselective Synthesis
Leng and Qin (2018) developed a new fluorosulfonylation reagent, showcasing its potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent was applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, providing a practical protocol for accessing functionalized isoxazoles with sulfonyl fluoride moieties. Such methodologies demonstrate the compound's role in facilitating novel synthetic routes in organic chemistry (Leng & Qin, 2018).
Antiviral Activity of Sulfonamide Derivatives
Chen et al. (2010) explored the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. This study aimed at evaluating the antiviral properties of these compounds, highlighting the scientific interest in utilizing sulfonyl chloride-based compounds for developing potential antiviral agents (Chen et al., 2010).
Advancements in Chemiluminescence Research
Watanabe et al. (2010) synthesized sulfonyl-substituted bicyclic dioxetanes and investigated their base-induced chemiluminescence. This research provides insights into the chemical properties of sulfonyl-substituted compounds and their applications in creating materials with specific light-emitting behaviors, which could have implications for developing new chemiluminescent probes or materials (Watanabe et al., 2010).
Oxidation Studies
Landino et al. (2008) conducted a study on the oxidation of 5-thio-2-nitrobenzoic acid using biologically relevant oxidants, which resulted in higher oxidation states of sulfur, including the sulfonic acid derivative. This research sheds light on the oxidation mechanisms of aromatic thiols and their derivatives, contributing to the broader understanding of oxidative processes in both synthetic and biological contexts (Landino et al., 2008).
properties
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO5S2/c12-11(14)9-5-7(1-2-10(9)13)20(17,18)8-3-4-19(15,16)6-8/h1-2,5,8H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOJBXUYDGUEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



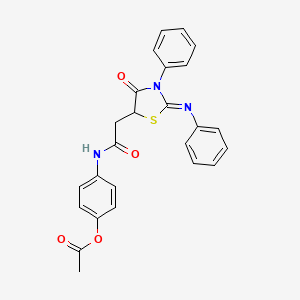

![3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one](/img/structure/B2560375.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2560376.png)
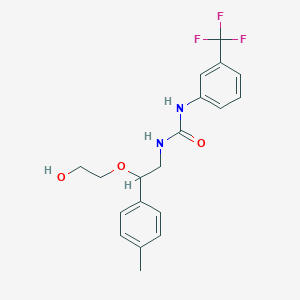

![2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560381.png)
![methyl 2-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}-4-nitrobenzoate](/img/structure/B2560382.png)
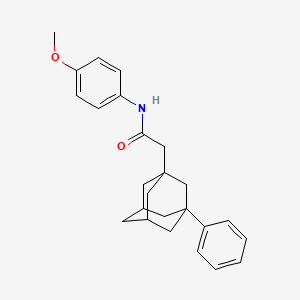
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2560386.png)
